2-Amino-2-cycloheptylacetamide
Description
Contextualization of Cycloheptyl and Acetamide (B32628) Motifs in Chemical Synthesis and Structure
The structure of 2-Amino-2-cycloheptylacetamide is characterized by two key chemical motifs: a cycloheptyl ring and an acetamide functional group. The cycloheptyl group, a seven-membered carbocyclic ring, is a structural feature found in various natural products and synthetic molecules. Its conformational flexibility distinguishes it from smaller cycloalkanes, influencing the three-dimensional shape and, consequently, the biological and chemical properties of the parent molecule. The targeted incorporation of cycloheptyl and its fluorinated analogues, such as the "Janus face" all-cis tetrafluorocyclohexyl motif, is a strategy employed by medicinal chemists to modulate properties like metabolic stability and solubility. nih.govacs.org In some advanced inhibitors, the cyclohexyl residue is a key element for achieving selectivity for specific biological targets. chemrxiv.org
The acetamide functional group, with the formula CH₃CONH₂, is the simplest amide derived from acetic acid. fiveable.meallen.in It consists of an acyl group (CH₃CO-) linked to an amino group (-NH₂). patsnap.com The polarity of the carbonyl group (C=O) within the acetamide structure makes it soluble in water and many organic solvents. patsnap.com This functional group is a cornerstone in organic synthesis, serving as a building block for more complex molecules and appearing in a wide array of pharmaceuticals. allen.inontosight.airesearchgate.net The reactivity of the acetamide group, including its ability to undergo hydrolysis and other transformations, makes it a versatile component in synthetic chemistry. patsnap.comorganic-chemistry.org
Significance of α-Amino Amides in Synthetic Organic Chemistry
The α-amino amide scaffold, which is central to the structure of this compound, is a crucial building block in organic synthesis. These compounds are characterized by an amino group and an amide group attached to the same carbon atom. α-Amino amides are prevalent in a variety of bioactive natural and non-natural molecules. researchgate.net Their synthesis is a significant focus of research, with numerous methods developed to produce them efficiently and with high yields. researchgate.netacs.orgnih.gov
These motifs are not only synthetic targets themselves but also serve as versatile intermediates for creating more complex molecular architectures, including peptides. rsc.org The development of catalytic asymmetric methods to synthesize chiral α-amino amides is of particular importance, as the stereochemistry of these compounds is often critical to their biological function. mdpi.com The catalytic activity of primary α-amino amides themselves has been explored in various asymmetric organic transformations, highlighting their dual role as both building blocks and catalysts. mdpi.com
Overview of Current Research Landscape Pertaining to Complex Amide Derivatives
The field of organic and medicinal chemistry is witnessing a surge of interest in complex amide derivatives due to their diverse biological activities. researchgate.netajchem-a.com Researchers are actively designing and synthesizing novel amide-containing molecules to explore their potential in various therapeutic areas. nih.govmdpi.com The amide bond is a privileged motif in drug discovery, appearing in a vast number of approved drugs and clinical candidates. researchgate.netajchem-a.com
Current research often focuses on creating libraries of amide derivatives with systematic structural variations to establish structure-activity relationships (SAR). nih.gov This involves modifying different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of these complex amides often requires multi-step procedures involving various coupling reagents and reaction conditions. ontosight.aiajchem-a.com
Scope and Objectives of Academic Inquiry into this compound
While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its chemical structure suggests several avenues for academic investigation. The primary objective of such inquiry would be to synthesize and characterize the compound, likely as part of a larger library of related molecules. molport.comcymitquimica.comfluorochem.co.uk
A key research goal would be to evaluate its potential biological activity. Given the prevalence of related structures in medicinal chemistry, it is plausible that this compound would be screened for various biological targets. For instance, a structurally related compound, N-[1-(1-Benzothien-2-yl)cycloheptyl]acetamide, has been investigated for its potential cytotoxic and antitumor effects. ontosight.ai Another area of academic interest could be its use as a building block in the synthesis of more complex molecules, leveraging the reactivity of its amino and amide functional groups.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 1488735-37-0 bldpharm.com |
| Molecular Formula | C₉H₁₈N₂O bldpharm.com |
| Molecular Weight | 170.25 g/mol |
| SMILES Code | O=C(N)C(N)C1CCCCCC1 bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-cycloheptylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7-8H,1-6,10H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSASRXOSPLRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 2 Cycloheptylacetamide and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic approach to 2-amino-2-cycloheptylacetamide reveals several key disconnections. The most logical strategy involves disconnecting the amide bond first, leading to a precursor molecule, 2-amino-2-cycloheptylacetic acid. Further disconnection of the C-N bond of this amino acid suggests a corresponding α-keto acid or a related derivative as a key intermediate.
Approaches to the Cycloheptyl Ring System
The synthesis of the cycloheptyl moiety is a foundational step. General methods for constructing seven-membered rings, such as ring-expansion reactions or cyclization of long-chain precursors, are often employed. For molecules containing bulky cycloalkyl groups, established protocols for cycloalkane synthesis can be adapted. researchgate.net
Strategies for Introduction of the α-Amino Group
The introduction of the amino group at the α-position is a critical transformation. Several classical and modern synthetic strategies can be employed to achieve this.
Reductive Amination: A common and effective method is the reductive amination of an α-keto acid, such as α-oxo-cycloheptaneacetic acid. This can be achieved using various nitrogen sources, like ammonia (B1221849), and a reducing agent. google.com Catalytic systems, including transition metal catalysts, can facilitate this transformation under molecular hydrogen. google.com
Strecker Synthesis: This classical method involves the reaction of cycloheptanecarboxaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.
From α-Halo Acids: Aminolysis of an α-bromo-carboxylic acid derivative is another viable route. google.com
Electrophilic Amination: Modern approaches include the direct electrophilic amination of an amide-derived enolate. acs.org This can be achieved using electrophilic nitrogen sources, and recent developments have focused on metal-free conditions. acs.org
These strategies often lead to the formation of the precursor, 2-amino-2-cycloheptylacetic acid, which is commercially available in its chiral forms, such as (2R)-2-amino-2-cycloheptyl-acetic acid. synthonix.com
Formation of the Acetamide (B32628) Moiety
The final step in the synthesis is the formation of the acetamide from the amino group of the 2-amino-2-cycloheptylacetic acid precursor. This is a standard amide bond formation reaction. However, the direct reaction of a carboxylic acid with an amine is generally inefficient as it forms a salt. libretexts.org Therefore, activation of the carboxylic acid is necessary.
Common methods include:
Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting acyl chloride readily reacts with ammonia to form the primary amide. libretexts.orgcommonorganicchemistry.com
Use of Coupling Reagents: A wide variety of peptide coupling reagents can be used to facilitate the direct amidation of the carboxylic acid with ammonia. These reagents activate the carboxylic acid to form a highly reactive intermediate. fishersci.co.uk
Classical and Contemporary Synthetic Routes
The synthesis of this compound can be approached through various routes, combining classical reactions with modern, optimized protocols.
Amination Protocols for α-Functionalization
The α-amination step is crucial and has been the subject of extensive research to improve efficiency and selectivity.
Catalytic Reductive Amination: The development of heterogeneous catalysts, such as platinum-molybdenum supported on aluminum oxide (Pt–Mo/γ-Al₂O₃), allows for the reductive amination of carboxylic acids under milder conditions, sometimes even at atmospheric hydrogen pressure. rsc.orgresearchgate.net This offers a greener alternative to traditional stoichiometric reductants.
Enantioselective Methods: For the synthesis of chiral α-amino acids, enantioselective methods are paramount. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α-amino acid esters, which can then be converted to the desired amides. nih.gov For instance, a one-pot protocol involving asymmetric epoxidation followed by ring-opening can yield sterically hindered α-cycloalkyl-substituted amino acid esters with good enantioselectivity. nih.gov
Metal-Free Amination: Recent advancements have focused on metal-free α-amination of amides using azides. acs.org This method is highly chemoselective for amides and can be performed under mild conditions. acs.org
Below is a table summarizing various amination approaches:
Table 1: Comparison of Selected α-Amination Protocols| Method | Precursor | Reagents | Key Features |
|---|---|---|---|
| Reductive Amination | α-Keto Acid | NH₃, H₂, Metal Catalyst (e.g., Pt-Mo) | Green method, applicable to various carboxylic acids. rsc.orgresearchgate.net |
| Strecker Synthesis | Aldehyde | NH₃, KCN, then H₃O⁺ | Classical, versatile method. |
| From α-Halo Acid | α-Bromo Acid | NH₃ | Standard nucleophilic substitution. google.com |
| Asymmetric Synthesis | Alkene | Organocatalyst, Oxidant, N-source | One-pot synthesis of enantioenriched products. nih.gov |
| Electrophilic Amination | Amide | Base, Electrophilic N-source (e.g., Azide) | Metal-free, highly chemoselective for amides. acs.org |
Amide Bond Forming Reactions: Optimization and Green Chemistry Considerations
The final amide formation step has been significantly optimized, with a strong emphasis on efficiency and sustainability.
Acyl Chloride Method: While effective, the preparation of acyl chlorides from carboxylic acids using reagents like thionyl chloride generates stoichiometric waste (HCl and SO₂). commonorganicchemistry.com
Peptide Coupling Reagents: A vast array of coupling reagents has been developed, primarily for peptide synthesis, that allows for direct amide bond formation under mild conditions. fishersci.co.uk These include carbodiimides like DCC and EDC, as well as phosphonium (B103445) and uronium salts like PyBOP and HATU. fishersci.co.uk The choice of reagent and additives (like HOBt) can be optimized to maximize yield and minimize side reactions.
Catalytic Direct Amidation: To address the poor atom economy of classical methods, catalytic direct amidation reactions have been developed. Boronic acid derivatives have been shown to be highly active catalysts for the direct condensation of carboxylic acids and amines at room temperature. organic-chemistry.org These methods avoid the need for stoichiometric activating agents, representing a significant advancement in green chemistry. organic-chemistry.org
The following table outlines common amide formation strategies:
Table 2: Amide Bond Formation Strategies| Method | Activating Agent/Catalyst | Solvent | Conditions | Advantages/Disadvantages |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂ or (COCl)₂ | Aprotic (e.g., DCM, THF) | Two steps, often room temp for amidation | High reactivity; generates waste. commonorganicchemistry.com |
| Carbodiimide Coupling | EDC, DCC | Aprotic (e.g., DMF) | Room temp | Good yields, common; byproduct removal can be an issue. fishersci.co.uk |
| Phosphonium/Uronium Salts | PyBOP, HATU | Aprotic (e.g., DMF) | Room temp | High efficiency, low racemization; expensive. fishersci.co.uk |
| Catalytic Amidation | Boronic Acid Catalysts | Various | Room temp to elevated temp | High atom economy, green; catalyst may be sensitive. organic-chemistry.org |
By selecting the appropriate combination of these synthetic methodologies, this compound can be synthesized efficiently, with considerations for stereochemistry and environmental impact.
Cycloheptyl Ring Synthesis and Functionalization
Synthesis of the Cycloheptyl Ring:
The seven-membered cycloheptane (B1346806) ring can be synthesized through various methods, though it is often considered a challenging ring size to construct due to entropic factors. A common and commercially available precursor is cycloheptanone (B156872) . Ring expansion reactions of cyclohexanones represent a powerful strategy for the synthesis of cycloheptanones. For instance, a three-step sequence involving the conversion of cyclohexanone (B45756) to its trimethylsilyl (B98337) enol ether, followed by cyclopropanation and iron(III) chloride-induced ring-opening, can yield 2-cyclohepten-1-one, which can then be reduced to cycloheptanone.
Functionalization of the Cycloheptyl Ring:
For the synthesis of this compound, cycloheptanone is the most logical starting material as the ketone functionality provides a reactive handle for the introduction of the amino and acetyl groups at the α-position. The key challenge lies in the simultaneous introduction of two different functional groups onto the same carbon atom.
Classical methods for achieving this transformation include the Strecker synthesis and the Bucherer-Bergs reaction . wikipedia.orgwikipedia.org
Strecker Synthesis: This reaction involves the treatment of a ketone (in this case, cycloheptanone) with an amine source (like ammonia) and a cyanide source (like potassium cyanide). This forms an α-aminonitrile, specifically 2-amino-2-cycloheptylcarbonitrile. The nitrile group can then be hydrolyzed to a carboxylic acid, yielding 2-amino-2-cycloheptylacetic acid, or it can be converted to an amide. wikipedia.orgslideshare.netorganic-chemistry.org
Bucherer-Bergs Reaction: This method involves reacting the ketone with ammonium (B1175870) carbonate and potassium cyanide to produce a spirocyclic hydantoin (B18101), namely cycloheptane-1,1'-spiro-5'-hydantoin. wikipedia.orgorganic-chemistry.org This hydantoin can then be hydrolyzed under acidic or basic conditions to afford the corresponding α-amino acid, 2-amino-2-cycloheptylacetic acid. mdpi.comproquest.com
The functionalization can also be achieved using organometallic chemistry. For example, organomolybdenum complexes can be used to control the functionalization of the cycloheptane ring.
The reactivity of cycloheptane-based β-ketoesters has also been explored for producing α-functionalized derivatives, which could serve as precursors. cam.ac.uk
Novel Synthetic Pathway Development
Recent advances in synthetic organic chemistry offer more sophisticated and efficient routes to molecules like this compound, focusing on stereoselectivity, catalytic efficiency, and atom economy.
Since the α-carbon of this compound is a chiral center, the development of asymmetric synthetic methods to produce a single enantiomer is of significant interest.
Asymmetric Strecker Reaction:
The Strecker reaction can be rendered asymmetric by using a chiral amine or a chiral catalyst. nih.govresearchgate.net For the synthesis of an enantiomerically enriched form of the target molecule, an asymmetric Strecker reaction starting from cycloheptanone would be a viable approach. This typically involves the use of a chiral ligand in combination with a metal catalyst or the use of an organocatalyst. For instance, chiral thiourea (B124793) derivatives have been successfully employed as organocatalysts in asymmetric Strecker reactions, facilitating the enantioselective addition of cyanide to imines. libretexts.org
A general strategy for the asymmetric synthesis of α,α-disubstituted α-amino acids has been developed via the direct catalytic asymmetric addition of acetonitrile (B52724) to α-iminoesters, which could be adapted for the cycloheptyl derivative. rsc.org
Table 1: Examples of Catalysts Used in Asymmetric Strecker Reactions
| Catalyst Type | Example Catalyst | Key Features |
|---|---|---|
| Organocatalyst | Chiral Thiourea Derivatives | Promotes enantioselective cyanide addition to imines. |
| Metal Complex | Chiral N-heterocyclic carbene complexes of Iridium | Catalyzes the generation of α-cyanocarbanions for enantioselective addition. rsc.org |
Catalytic methods are central to modern synthetic chemistry, offering milder reaction conditions and improved selectivity.
Hydrogenation:
While direct hydrogenation is not a primary method for the synthesis of the core structure of this compound, it can be employed in precursor synthesis. For example, if an unsaturated cycloheptyl precursor is used, catalytic hydrogenation would be necessary to obtain the saturated cycloheptyl ring. Also, if the synthesis proceeds through an intermediate with a reducible group, such as a nitro group in a Henry reaction variant, catalytic hydrogenation would be employed for its reduction to the amine.
Organocatalysis:
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. nih.gov In the context of synthesizing this compound, organocatalysts can be used in several key steps:
Asymmetric Strecker Reaction: As mentioned, chiral thioureas or other organocatalysts can be used to control the stereochemistry of the cyanide addition to the imine derived from cycloheptanone. libretexts.orgresearchgate.net
Asymmetric Mannich Reaction: An alternative approach could involve an organocatalytic Mannich reaction to introduce the amino group, followed by further functionalization.
Phase Transfer Catalysis: Chiral phase transfer catalysts have been used for the asymmetric alkylation of amino acid enolates, which could be a potential route to introduce the cycloheptyl group onto a glycine-derived precursor. researchgate.net
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, as they allow for the construction of complex molecules in a single synthetic operation, reducing the need for isolation and purification of intermediates. nih.gov
Ugi Reaction:
The Ugi four-component reaction (U-4CR) is a particularly powerful MCR for the synthesis of α-amino amides. nih.gov In the context of this compound, a Ugi reaction could be envisioned using:
Cycloheptanone (the ketone component)
Ammonia or a primary amine (the amine component)
An isocyanate or a suitable isocyanide precursor to the acetamide group.
A cyanide source (in a variation of the Ugi reaction) or a carboxylic acid and an isocyanide.
The use of ketones in Ugi reactions to produce α,α-disubstituted amino acid amides has been demonstrated, making this a direct and appealing route to the target molecule. nih.gov
Passerini Reaction:
The Passerini three-component reaction, involving a ketone, a carboxylic acid, and an isocyanide, yields α-acyloxy amides. While not a direct route to an α-amino amide, it could be part of a multi-step one-pot sequence.
Table 2: Comparison of Multicomponent Reactions for α-Amino Amide Synthesis
| Reaction | Components | Product | Applicability to Target |
|---|---|---|---|
| Strecker Synthesis | Ketone, Amine, Cyanide | α-Aminonitrile | Intermediate for hydrolysis to acid or conversion to amide. wikipedia.org |
| Bucherer-Bergs Reaction | Ketone, Ammonium Carbonate, Cyanide | Hydantoin | Intermediate for hydrolysis to α-amino acid. wikipedia.org |
Advanced Structural Characterization and Conformational Analysis of 2 Amino 2 Cycloheptylacetamide
Conformational Landscape Analysis of the Cycloheptyl Ring and Amide Linkage
Theoretical and Experimental Conformational Preferences
Theoretical models, such as those employing density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in mapping the potential energy surface of cycloheptane (B1346806). These studies have confirmed that cycloheptane exists as a mixture of twist-chair and chair conformations, with the twist-chair being slightly more stable. The energy barrier for pseudorotation, a process that interconverts different twist-chair and boat forms, is generally lower than the barrier for the direct inversion of a chair conformation.
For 2-Amino-2-cycloheptylacetamide, the bulky amino-acetamide substituent at the C2 position is expected to significantly influence the equilibrium between different conformers. The substituent will preferentially occupy a position that minimizes steric strain. In a chair-like conformation, an equatorial or isoclinal position would likely be favored over a more sterically hindered axial position. In the more flexible twist-chair conformations, the substituent will seek a pseudo-equatorial orientation to reduce non-bonded interactions.
Experimental validation of these theoretical predictions would typically involve variable-temperature NMR studies. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the relative populations of the major conformers and to estimate the thermodynamic parameters governing the equilibrium. cdnsciencepub.comvu.nltandfonline.com
Table 1: Predicted Conformational Preferences of this compound
| Conformer | Substituent Position | Predicted Relative Stability | Key Interactions |
|---|---|---|---|
| Twist-Chair | Pseudo-equatorial | Most Stable | Minimized steric interactions of the amino-acetamide group. |
| Twist-Chair | Pseudo-axial | Less Stable | Increased steric strain due to interactions with the ring protons. |
| Chair | Equatorial | Potentially stable | Reduced 1,3-diaxial interactions compared to the axial position. |
Ring Inversion Dynamics of the Cycloheptyl Moiety
The ring inversion of cycloheptane itself involves passing through higher-energy transition states, such as the boat and twist-boat conformations. The free energy barrier for the chair-to-chair inversion in cycloheptene, a related system, has been determined to be around 5.0 kcal/mol, which is significantly lower than that of cyclohexane (B81311) (around 10-11 kcal/mol). cdnsciencepub.com This lower barrier is a direct consequence of the greater flexibility of the seven-membered ring.
The presence of the 2-amino-2-acetamide substituent is expected to alter the energy barrier for ring inversion. The substituent must undergo significant displacement during the inversion process, and any associated steric hindrance will increase the energy of the transition state. Therefore, the energy barrier for ring inversion in this compound is likely to be higher than that of unsubstituted cycloheptane.
Dynamic NMR (DNMR) spectroscopy is the primary experimental technique for studying ring inversion dynamics. westernsydney.edu.au By monitoring the coalescence of NMR signals as the temperature is lowered, the rate of inversion can be determined. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. While specific DNMR data for this compound is not available, the methodology is well-established for other cycloalkane derivatives. vu.nltandfonline.com
Table 2: Estimated Ring Inversion Energy Barriers
| Compound | Ring Size | Substituent | Experimental Method | ΔG‡ (kcal/mol) |
|---|---|---|---|---|
| Cyclohexane | 6 | None | NMR Spectroscopy | ~10.5 |
| Cycloheptene | 7 | None | NMR Spectroscopy | ~5.0 cdnsciencepub.com |
The predicted increase in the energy barrier for this compound is a qualitative estimate based on the expected steric influence of the substituent. Precise determination of this value would require dedicated experimental studies.
Chemical Reactivity and Derivatization Strategies of 2 Amino 2 Cycloheptylacetamide
Reactions at the Primary Amine Functionality
No specific studies on the reactions involving the primary amine of 2-Amino-2-cycloheptylacetamide have been reported. Therefore, detailed research findings on its acylation, alkylation, sulfonylation, or its use in the formation of Schiff bases and cyclization reactions are not available.
There is no published data concerning the acylation, alkylation, or sulfonylation of this compound.
No literature exists that describes the condensation reaction of this compound with aldehydes or ketones to form Schiff bases or related imines.
There are no documented cyclization reactions that utilize the primary amino group of this compound.
Transformations Involving the Acetamide (B32628) Moiety
Specific transformations of the acetamide functional group in this compound, such as hydrolysis, transamidation, or derivatization at the adjacent α-carbon, have not been described in the scientific literature.
No experimental details or results for the hydrolysis or transamidation of this compound are available.
There is no information available regarding the derivatization at the α-carbon of this compound.
The chemical reactivity of this compound is primarily centered around its three key structural features: the saturated cycloheptyl ring, the primary amino group, and the acetamide moiety. While the amino and acetamide groups offer predictable sites for chemical modification, the cycloheptyl ring presents a more challenging yet potentially rewarding target for derivatization.
Reactivity of the Cycloheptyl Ring System
The cycloheptyl ring is a saturated carbocycle, characterized by sp³-hybridized carbon atoms and their associated C-H bonds. These bonds are generally considered chemically inert, making functionalization of the ring a significant synthetic challenge.
Direct functionalization of the cycloheptyl ring via C-H activation represents a modern and powerful strategy for molecular editing. scripps.edu This approach avoids the need for pre-functionalized starting materials and allows for the introduction of new functional groups at positions that would be inaccessible through classical synthetic methods. rsc.org C-H activation is a burgeoning field in organic synthesis with immense potential for the late-stage modification of complex molecules, thereby expanding the accessible chemical space for drug discovery. rsc.org
While specific studies on this compound are not documented in the provided literature, general principles of C-H activation on saturated carbocycles can be applied. The process typically involves a metal catalyst, often palladium, and a directing group to achieve site-selectivity. scripps.edunih.gov In the context of this compound, the acetamide or amino group could potentially serve as a directing group to guide the catalyst to a specific C-H bond on the cycloheptyl ring.
Recent advancements have demonstrated the feasibility of transannular C-H functionalization on various cycloalkanes, from cyclobutane (B1203170) to cyclooctane (B165968) rings. scripps.edunih.gov This has been achieved using specialized ligands that enable a palladium catalyst to reach across the ring and break a carbon-hydrogen bond, allowing for the subsequent formation of a new carbon-carbon or carbon-heteroatom bond. scripps.edu The successful application of this strategy to cycloalkane carboxylic acids suggests that similar transformations could be envisioned for cycloheptylacetamide derivatives. nih.gov
Table 1: Potential C-H Activation Reactions on the Cycloheptyl Ring
| Reaction Type | Reagents/Catalysts (Hypothetical) | Potential Product |
|---|---|---|
| C-H Arylation | Pd(OAc)₂, Ligand, Ar-I | 2-Amino-2-(aryl-cycloheptyl)acetamide |
| C-H Borylation | Pd catalyst, Bis(pinacolato)diboron | 2-Amino-2-(boryl-cycloheptyl)acetamide |
This table presents hypothetical applications of known C-H activation methods to the this compound scaffold.
Beyond C-H activation, derivatization can occur at the existing functional groups—the primary amine and the acetamide—while leaving the cycloheptyl ring intact. These transformations are based on well-established chemical reactions.
N-Acylation: The primary amino group can readily react with acylating agents like acid chlorides or anhydrides to form new amide derivatives.
N-Alkylation: The amino group can be alkylated using alkyl halides. Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives.
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
Amide Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acid, 2-amino-2-cycloheptylacetic acid.
Amide Reduction: The amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride, yielding a diamine derivative.
These reactions provide a reliable means to generate a library of analogues with modified polarity, hydrogen bonding capacity, and steric properties.
Synthesis of Novel Derivatives and Analogues
The synthesis of new derivatives and analogues of this compound is guided by principles of medicinal chemistry, aiming to explore the structure-activity relationship (SAR) and optimize pharmacological properties.
The introduction of substituents onto the this compound scaffold can profoundly influence its chemical reactivity and biological activity. lumenlearning.com The electronic properties of these substituents, whether electron-donating or electron-withdrawing, are key to this modulation. libretexts.org
Inductive Effects: Substituents on the cycloheptyl ring would primarily exert an inductive effect, which is transmitted through sigma bonds. ucsb.edu Electron-withdrawing groups (e.g., halogens, nitro groups) decrease the electron density of the ring and can affect the basicity of the amino group and the reactivity of the C-H bonds. lumenlearning.com Conversely, electron-donating groups (e.g., alkyl groups) increase electron density. ucsb.edulibretexts.org
Resonance Effects: While the saturated cycloheptyl ring does not permit resonance effects, modifications to the acetamide moiety could introduce conjugating groups. ucsb.edu
Table 2: Predicted Effects of Substituents on Molecular Properties
| Substituent Type (on Cycloheptyl Ring) | Example | Predicted Effect on Amine Basicity | Predicted Effect on Ring Reactivity (C-H Activation) |
|---|---|---|---|
| Electron-Withdrawing (Inductive) | -F, -Cl | Decrease | Deactivate |
| Electron-Donating (Inductive) | -CH₃, -C₂H₅ | Increase | Activate |
The design of new chemical entities based on the this compound scaffold involves a strategic approach to modify its structure to achieve desired therapeutic outcomes.
Structure-Activity Relationship (SAR) Studies: A primary goal is to systematically synthesize derivatives to understand which parts of the molecule are essential for its biological activity. This involves modifying each component: the cycloheptyl ring, the amino group, and the acetamide group, and assessing the impact on efficacy and selectivity.
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the molecule's pharmacological profile. For example, the acetamide group could be replaced with other functionalities like a sulfonamide or a reverse amide to explore different hydrogen bonding patterns and metabolic stabilities.
Scaffold Hopping: While maintaining key pharmacophoric features (the amino and carbonyl groups), the cycloheptyl scaffold could be replaced with other cyclic or acyclic structures to explore new chemical space and potentially discover novel intellectual property.
Privileged Scaffolds: The 2-aminothiophene scaffold, for instance, is recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.govijpbs.com Synthetic strategies for such scaffolds are well-developed, often employing multicomponent reactions like the Gewald reaction. nih.govijpbs.com By analogy, understanding the synthetic accessibility and derivatization potential of the this compound core is crucial for its development as a potential new scaffold.
The ultimate goal of these design principles is to create novel molecules with improved potency, selectivity, and pharmacokinetic properties, transforming a lead compound into a viable drug candidate.
Lack of Publicly Available Research Data for this compound
Despite a comprehensive search of scientific databases and scholarly articles, no specific research findings pertaining to the stereochemical investigations of this compound were identified.
The inquiry, which focused on the chiral synthesis, resolution techniques, enantiomeric excess determination, optical purity assessment, stereochemical stability, interconversion, and the theoretical influence of chirality on molecular recognition of this particular compound, yielded no dedicated studies.
General methodologies for the stereochemical analysis of chiral molecules, including amino acids and their derivatives, are well-established in the scientific literature. These include techniques such as:
Chiral Synthesis and Resolution: Methods like asymmetric synthesis using chiral catalysts or auxiliaries, and the resolution of racemic mixtures through techniques like diastereomeric salt formation or chiral chromatography are commonly employed.
Enantiomeric Excess and Optical Purity Determination: High-performance liquid chromatography (HPLC) with chiral stationary phases, gas chromatography (GC) on chiral columns, and spectroscopic methods such as circular dichroism are standard for quantifying the enantiomeric composition of a sample.
Stereochemical Stability: Studies on racemization and epimerization under various conditions (e.g., pH, temperature, solvent) are crucial for understanding the stereochemical stability of a chiral compound.
Molecular Recognition: Computational modeling and experimental binding studies are used to investigate how the three-dimensional arrangement of a chiral molecule influences its interactions with other chiral entities, such as biological receptors.
However, the application of these techniques and the resulting specific data for this compound are not documented in the available public domain literature. Therefore, it is not possible to provide an article with detailed research findings, data tables, or in-depth analysis as requested for this specific chemical entity.
It is possible that research on this compound exists in proprietary industrial archives or has not yet been published. Without accessible data, any attempt to generate the requested article would be purely speculative and would not adhere to the principles of scientific accuracy.
No Publicly Available Computational Studies Found for this compound
Following a comprehensive search for scholarly articles and research data, no specific computational and theoretical chemistry studies detailing the properties of this compound could be located. As a result, the generation of a detailed article based on the requested outline is not possible without access to dedicated research on this specific compound.
The requested information, including:
Quantum Mechanical Calculations: Specific data related to Density Functional Theory (DFT) for electronic structure and geometry optimization, Ab Initio methods for high-accuracy energy calculations, and Natural Bond Orbital (NBO) analysis for intermolecular interactions and delocalization.
Molecular Mechanics and Dynamics Simulations: Detailed findings on conformational space exploration, energy landscapes, and the parameterization of force fields for the unique structural motifs of this compound.
...relies on the existence of published scientific literature where researchers have performed these specific computational analyses on this molecule. Without such foundational research, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable sources.
Further research or de novo computational studies would be required to generate the data necessary to populate the sections and subsections outlined in the user's request.
Computational and Theoretical Chemistry Studies of 2 Amino 2 Cycloheptylacetamide
Molecular Mechanics and Dynamics Simulations
Dynamics of Internal Rotations and Ring Flexing
The conformational landscape of 2-Amino-2-cycloheptylacetamide is dictated by the intricate interplay of internal rotations and the inherent flexibility of the cycloheptyl ring. The seven-membered ring in cycloheptane (B1346806) and its derivatives is known for its high conformational flexibility, lacking the rigid chair conformation of cyclohexane (B81311). Instead, it exists as a dynamic equilibrium of several low-energy conformers, primarily twist-chair and twist-boat forms, separated by low energy barriers. biomedres.usresearchgate.netacs.org Computational studies, typically employing Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, are essential to map the potential energy surface of these conformations. biomedres.us
Molecular dynamics (MD) simulations provide a powerful tool to explore the temporal evolution of these conformational changes. aip.orgmdpi.com By simulating the molecule's motion over time, MD can reveal the pathways and timescales of ring flexing and internal rotations. These simulations can elucidate the transition states between different conformers and calculate the free energy barriers associated with these transformations. The flexibility of the cycloheptyl ring is not a simple pseudorotation as seen in cyclopentane, but a more complex series of conformational interconversions. biomedres.us
A hypothetical energy profile for the conformational interchange of the cycloheptyl ring in this compound, as might be determined by computational methods, is presented below. This table illustrates the relative energies of plausible conformers.
| Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Twist-Chair (TC) | 0.00 | Most stable conformer with substituents in pseudo-equatorial positions. |
| Twist-Boat (TB) | 1.5 - 2.5 | Slightly higher in energy, accessible at room temperature. |
| Chair (C) | 4.0 - 6.0 | Higher energy conformer, acts as a transition state or a shallow minimum. |
| Boat (B) | 5.0 - 7.0 | High energy conformer, generally considered a transition state. |
Quantitative Structure-Reactivity Relationships (QSRR) and Theoretical Structure-Activity Relationships (SAR)
Descriptors for Chemical Reactivity and Stability
Quantitative Structure-Reactivity Relationship (QSRR) and Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its chemical reactivity and biological activity, respectively. For this compound, computational chemistry provides a suite of molecular descriptors that can be used to build such models. These descriptors quantify various aspects of the molecule's electronic structure, size, and shape.
Commonly calculated descriptors for chemical reactivity and stability include:
Electronic Descriptors: These are derived from the electronic wavefunction of the molecule.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy suggests a greater tendency to donate electrons, while a low LUMO energy indicates a higher propensity to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Mulliken and Natural Population Analysis (NPA) Charges: These methods partition the electron density among the atoms, providing insights into the charge distribution and potential sites for nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting regions of positive and negative potential that are susceptible to interactions with other molecules.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule.
Connectivity Indices (e.g., Wiener, Randić): These indices encode information about the branching and connectivity of the molecular skeleton.
Shape Indices (e.g., Kappa indices): These describe various aspects of the molecular shape.
Quantum Chemical Descriptors:
Polarizability: This measures the ease with which the electron cloud can be distorted by an external electric field.
A hypothetical table of calculated reactivity descriptors for this compound is provided below.
| Descriptor | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -8.5 eV | Moderate electron-donating ability. |
| LUMO Energy | 1.2 eV | Low electron-accepting ability. |
| HOMO-LUMO Gap | 9.7 eV | High chemical stability. |
| Dipole Moment | 2.5 D | Moderate polarity. |
Computational Ligand Design Principles (e.g., Molecular Docking without clinical implications)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govjaper.in In the context of ligand design, it is used to predict the binding mode and affinity of a ligand to a protein target. For this compound, molecular docking studies could be employed to understand its potential interactions with various biological macromolecules.
The process of molecular docking involves several key steps:
Preparation of the Receptor and Ligand: The three-dimensional structures of the protein (receptor) and this compound (ligand) are required. The flexibility of the ligand is a critical aspect, and for a molecule with a flexible cycloheptyl ring, it is important to consider multiple low-energy conformations during the docking process. docking.orgnih.gov
Docking Simulation: A docking algorithm systematically explores the conformational and orientational space of the ligand within the binding site of the receptor.
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each generated pose. The poses are then ranked, and the top-ranked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For this compound, the amino and acetamide (B32628) groups are capable of forming hydrogen bonds, while the cycloheptyl ring can participate in hydrophobic interactions. A hypothetical molecular docking result is summarized in the table below, illustrating the types of interactions that could be predicted.
| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Amino Group (-NH2) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Serine |
| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine |
| Amide N-H | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |
| Cycloheptyl Ring | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Phenylalanine |
Prediction of Spectroscopic Parameters from First Principles
First-principles (ab initio) quantum chemical methods can be used to predict various spectroscopic parameters of molecules with a high degree of accuracy. aip.orgresearchgate.net For this compound, these calculations can provide valuable information for its structural characterization.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants are highly sensitive to the electronic environment of the nuclei. Ab initio calculations, often using Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, can predict ¹H and ¹³C NMR spectra. aip.orgresearchgate.net The predicted chemical shifts can aid in the assignment of experimental spectra and provide insights into the molecule's conformation in solution.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities observed in infrared (IR) and Raman spectra correspond to the normal modes of molecular vibration. DFT calculations can predict these vibrational modes with good accuracy. researchgate.netrsc.orgresearchgate.netnih.gov The calculated spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational bands for different functional groups.
A hypothetical comparison of calculated and expected experimental spectroscopic data for this compound is presented below.
| Spectroscopic Technique | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 1.4-1.8 ppm | Cycloheptyl protons |
| 2.0-2.2 ppm | Amide methyl protons | ||
| 3.0-3.5 ppm | Amino protons | ||
| ¹³C NMR | Chemical Shift (δ) | 25-40 ppm | Cycloheptyl carbons |
| 60-65 ppm | Quaternary cycloheptyl carbon | ||
| 170-175 ppm | Amide carbonyl carbon | ||
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 3300-3400 cm⁻¹ | N-H stretching (amino and amide) |
| 2850-2950 cm⁻¹ | C-H stretching (cycloheptyl) | ||
| 1640-1680 cm⁻¹ | C=O stretching (amide I) | ||
| 1540-1570 cm⁻¹ | N-H bending (amide II) |
Advanced Analytical Methodologies for Purity Assessment and Complex Mixture Analysis Involving 2 Amino 2 Cycloheptylacetamide
Chromatographic Separations
Chromatography is the cornerstone for separating and quantifying 2-Amino-2-cycloheptylacetamide from its synthesis precursors, impurities, and potential degradation products. The choice of technique depends on the specific analytical goal, such as routine purity testing, high-throughput screening, or enantiomeric purity determination.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment and quantification of non-volatile compounds. For a polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is a primary approach. Method development would focus on optimizing separation from related substances on a stationary phase, typically a C18 column.
Key aspects of method development include:
Column Selection : A stationary phase like a C18 or C8 column is standard for separating small organic molecules. The choice depends on the hydrophobicity of the compound and its impurities.
Mobile Phase Composition : A gradient elution using a mixture of an aqueous phase (often with a pH modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. For polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative, using a high percentage of organic solvent with a polar stationary phase.
Detection : Ultraviolet (UV) detection is common, typically at a low wavelength (e.g., 200-220 nm) where the amide bond absorbs, as the compound lacks a strong chromophore.
A validated HPLC method can be employed for determining the purity of bulk drug substances and for stability studies, capable of resolving the main peak from all potential degradation products. The validation process would assess parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov
Table 1: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with sub-2µm particles. This results in significantly higher resolution, greater sensitivity, and much faster analysis times, making it ideal for high-throughput applications. nih.govresearchgate.net The shorter run times reduce solvent consumption and increase sample throughput without compromising separation efficiency. nih.gov For the analysis of this compound, a UPLC method would offer a significant advantage in environments requiring rapid screening of many samples. The method development process mirrors that of HPLC but is adapted for the shorter columns and higher pressures characteristic of UPLC systems. almacgroup.com
Table 2: Typical UPLC Parameters for High-Throughput Analysis
| Parameter | Condition |
|---|---|
| Column | UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45 °C |
| Detection | UV at 210 nm or Mass Spectrometry |
| Injection Volume | 1-2 µL |
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Amino acids and their derivatives like this compound are non-volatile due to their polar nature and zwitterionic character. sigmaaldrich.com Therefore, GC analysis is only applicable after a chemical derivatization step to convert the analyte into a volatile and thermally stable compound. sigmaaldrich.comthermofisher.com
Common derivatization strategies for amino acids include:
Silylation : This technique replaces active hydrogens on the amine and carboxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. thermofisher.com
Acylation/Esterification : A two-step process involving esterification of the carboxyl group followed by acylation of the amino group. ucdavis.edu
Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. sigmaaldrich.com This approach can be highly sensitive and specific but adds complexity due to the extra sample preparation step. sigmaaldrich.com
Table 3: Representative GC Method for Derivatized Amino Acid Analysis
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at ~1.5 mL/min |
| Injector Temperature | 260 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Since this compound possesses a stereogenic center at the C2 position, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they may exhibit different pharmacological properties. Chiral chromatography is the most effective method for this purpose. chromatographytoday.com
The direct separation of enantiomers is typically achieved using a Chiral Stationary Phase (CSP). researchgate.net For amino acid derivatives, several types of CSPs are effective:
Macrocyclic Glycopeptide Phases : Columns based on selectors like teicoplanin are highly effective for separating underivatized cyclic and α-amino acids. chromatographytoday.comsigmaaldrich.com
Crown Ether Phases : These are specifically designed for the separation of primary amines and are well-suited for amino acid analysis. chromatographytoday.com
Polysaccharide-based Phases : Derivatives of cellulose (B213188) or amylose (B160209) coated on silica (B1680970) can also provide enantioselective separation, often after N-derivatization of the analyte.
The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, is a critical parameter for optimizing chiral recognition and resolution. chromatographytoday.com
Table 4: Example Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column (CSP) | Teicoplanin-based (e.g., CHIROBIOTIC T) |
| Mobile Phase | Methanol/Acetonitrile/Acetic Acid/Triethylamine (polar organic mode) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 215 nm |
Hyphenated Techniques for Complex Sample Analysis
For the analysis of complex mixtures, such as identifying trace-level impurities or degradation products, coupling chromatography with a highly selective detector like a mass spectrometer is essential.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier analytical tool that combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov This technique is indispensable for trace-level analysis and the structural elucidation of unknown compounds. researchgate.net
For this compound, LC-MS/MS would be applied to:
Trace Impurity Quantification : The high sensitivity of MS allows for the detection and quantification of impurities at levels far below what is possible with UV detection. nih.gov
Identification of Chemical Degradation Products : In forced degradation studies, unknown peaks can be characterized by their mass-to-charge ratio (m/z) and their fragmentation patterns (MS/MS spectra). This information is crucial for elucidating the structure of degradation products and understanding the stability of the drug substance. nih.gov
High Selectivity : Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, allowing the analyte to be quantified even in the presence of co-eluting matrix components. researchgate.netsciex.com
Developing an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometer parameters (e.g., ionization source conditions, collision energy) to achieve the best signal for the parent compound and its related substances. nih.gov
Table 5: Illustrative LC-MS/MS Parameters for Trace Analysis
| Parameter | Condition |
|---|---|
| Liquid Chromatography | UPLC system with a C18 column (as in Table 2) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-ToF) |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for identification |
| Example MRM Transition | [M+H]+ → Specific fragment ion(s) |
| Collision Gas | Argon or Nitrogen |
GC-MS for Volatile Compound Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. nih.gov In the context of this compound, GC-MS is instrumental in profiling potential volatile impurities that may arise from the synthetic route or degradation. These impurities can include residual solvents, starting materials, or by-products.
The methodology typically involves a sample preparation step, which may include derivatization to increase the volatility and thermal stability of the analyte and its impurities. mdpi.comresearchgate.net For this compound, derivatization of the primary amine and amide functionalities can facilitate its passage through the gas chromatograph. The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. Subsequently, the mass spectrometer fragments the eluted components and provides a characteristic mass spectrum, which acts as a "molecular fingerprint" for identification.
Detailed Research Findings:
While specific GC-MS studies on this compound are not extensively available in public literature, analogous studies on cyclic amides and amines provide a framework for expected findings. researchgate.net The analysis would likely focus on identifying key fragmentation patterns. For this compound, characteristic fragments would be expected from the cleavage of the cycloheptyl ring and the acetamide (B32628) side chain.
A hypothetical GC-MS analysis could reveal the presence of volatile impurities as detailed in the interactive table below. The retention time (RT) and the mass-to-charge ratio (m/z) of the most abundant fragment ions are key identifiers.
Table 1: Hypothetical Volatile Impurity Profile of this compound by GC-MS
| Impurity | Retention Time (min) | Key Mass Fragments (m/z) | Potential Source |
| Cycloheptanone (B156872) | 8.5 | 112, 84, 69, 55 | Starting material |
| Cycloheptylamine | 9.2 | 113, 98, 84, 70 | Synthetic intermediate |
| N-acetyl-cycloheptylamine | 12.1 | 155, 113, 98, 43 | By-product |
| Residual Solvents (e.g., Toluene) | 6.3 | 92, 91, 65 | Manufacturing process |
This data is illustrative and based on the expected behavior of similar compounds during GC-MS analysis.
LC-NMR for In-Line Structural Elucidation
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a formidable tool for the in-line structural elucidation of components in complex mixtures, such as pharmaceutical formulations or reaction masses. nih.gov This technique physically couples a liquid chromatograph to an NMR spectrometer, allowing for the acquisition of NMR spectra of compounds as they elute from the chromatography column. This is particularly useful for identifying unknown impurities or degradation products without the need for their isolation.
For the analysis of this compound, an LC-NMR setup would first involve the development of a suitable HPLC method to separate the main compound from its impurities. The eluent from the HPLC is then directed into the NMR flow cell, where NMR data is acquired in real-time.
Detailed Research Findings:
Consider a scenario where a degradation product is formed. LC-NMR could provide the following hypothetical data, allowing for its complete structural assignment.
Table 2: Hypothetical LC-NMR Data for an Impurity of this compound
| Elution Time (min) | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Deduced Structure |
| 15.8 | 7.2 (s, 1H), 3.5 (t, 2H), 2.1 (s, 3H), 1.5-1.8 (m, 12H) | 175.2 (C=O), 60.1 (C-N), 40.5 (CH₂), 28.9 (CH₂), 26.3 (CH₂), 23.4 (CH₃) | N-(1-hydroxycycloheptyl)acetamide |
This illustrative data demonstrates the power of LC-NMR in providing definitive structural information directly from a complex mixture.
Advanced Spectroscopic Methods for Quantification (e.g., Quantitative NMR, qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for the precise and accurate quantification of substances without the need for a specific reference standard of the analyte. ox.ac.ukrssl.com The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. nih.gov By using a certified internal standard with a known concentration, the concentration of the analyte can be determined with high accuracy. usp.org
For the purity assessment of this compound, a qNMR method would involve dissolving a precisely weighed amount of the sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) in a suitable deuterated solvent. A ¹H NMR spectrum is then acquired under specific conditions that ensure a quantitative response.
Detailed Research Findings:
The purity of this compound can be determined by comparing the integral of a well-resolved proton signal from the analyte with a signal from the internal standard. For this compound, the protons on the cycloheptyl ring or the acetyl group could be used for quantification.
The following table illustrates a hypothetical qNMR purity assessment.
Table 3: Illustrative qNMR Purity Calculation for this compound
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Weight (mg) | 25.50 | 10.20 |
| Molecular Weight ( g/mol ) | 170.26 | 116.07 |
| Selected ¹H Signal (ppm) | 1.95 (s, 3H, -COCH₃) | 6.25 (s, 2H, -CH=CH-) |
| Integral Value | 1.00 | 0.85 |
| Number of Protons | 3 | 2 |
| Calculated Purity (%) | 98.7 | - |
This example demonstrates the straightforward and accurate nature of qNMR for purity determination. acs.orgresearchgate.net
Development of Novel Detection Techniques
The field of analytical chemistry is continually evolving, with the development of novel detection techniques aimed at improving sensitivity, selectivity, and speed of analysis. For a compound like this compound, these advancements can offer significant benefits in quality control and research.
Emerging techniques include advanced sensors, novel mass spectrometry ionization methods, and sophisticated chemometric approaches. plasmion.comresearchgate.net For instance, the development of molecularly imprinted polymers (MIPs) as selective sorbents or sensor recognition elements could lead to highly specific methods for the detection of this compound in complex matrices. mdpi.com
Another area of innovation is in the use of advanced chromatographic materials, such as monolithic columns or columns with unique stationary phases, which can offer faster separations and improved resolution of closely related impurities. mdpi.com Furthermore, the coupling of liquid chromatography with advanced detectors like charged aerosol detectors (CAD) or evaporative light scattering detectors (ELSD) can provide near-universal detection for non-volatile compounds that lack a UV chromophore, which could be advantageous for certain impurities of this compound.
Detailed Research Findings:
While specific novel detection techniques for this compound are not yet established, research into related areas provides a glimpse into future possibilities. For example, the development of electrochemical sensors for the detection of amino-containing compounds in biological fluids could be adapted for the analysis of this compound. mdpi.com
The table below outlines some potential novel detection techniques and their applicability.
Table 4: Potential Novel Detection Techniques for this compound
| Technique | Principle | Potential Application |
| Molecularly Imprinted Polymer Sensor | Creates specific binding sites for the target molecule. mdpi.com | Highly selective and sensitive detection in complex samples. |
| Charged Aerosol Detection (CAD) | Nebulizes eluent, charges particles, and measures the charge. | Universal detection of non-volatile impurities. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Fast and green separation of chiral and achiral compounds. |
| High-Resolution Ion Mobility Spectrometry (HR-IMS) | Separates ions based on their size, shape, and charge. | Separation of isomers and conformers. |
These emerging technologies hold the promise of more efficient, sensitive, and selective analytical methods for this compound and other pharmaceutical compounds.
Mechanistic Studies of Reactions Involving 2 Amino 2 Cycloheptylacetamide
Investigation of Tautomeric Equilibria and Interconversion Mechanisms
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, potentially at variable temperatures, would be necessary to identify and quantify any potential tautomers (e.g., amino-imino or amide-imidic acid tautomers). Computational modeling would also be essential to calculate the relative energies of these forms and the energy barriers for their interconversion.
Without such foundational research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.
Broader Academic Implications and Future Research Directions
Contribution to Fundamental Organic Chemistry Principles
The structure of 2-Amino-2-cycloheptylacetamide serves as an excellent case study for several fundamental principles in organic chemistry. The interplay between the primary amine and the amide functional groups on the same alpha-carbon, influenced by the bulky and conformationally flexible cycloheptyl ring, presents intriguing questions about stereoelectronics and reactivity.
Inductive and Steric Effects: The cycloheptyl group, a large, non-polar moiety, exerts significant steric hindrance around the chiral center. This can influence the acidity of the N-H protons, the basicity of the amino group, and the rotational barriers of the amide C-N bond.
Conformational Analysis: Cycloheptane (B1346806) is known for its complex conformational landscape, preferring twisted-chair and chair conformations. The substitution pattern in this compound would be expected to influence this conformational preference, which in turn could dictate the molecule's reactivity and intermolecular interactions.
Intramolecular Interactions: The proximity of the amino and acetamide (B32628) groups allows for potential intramolecular hydrogen bonding. The strength and nature of these interactions would be highly dependent on the conformation of the cycloheptyl ring and could significantly impact the compound's physical properties, such as its melting point and solubility.
Potential as a Synthetic Building Block for Advanced Materials or Complex Organic Structures
Non-canonical amino acids and their derivatives are valuable building blocks in the synthesis of novel materials and complex organic molecules. The unique sterics and functionality of this compound make it a promising candidate for such applications.
Peptidomimetics: The incorporation of α,α-disubstituted amino acids, such as the core of this compound, into peptide chains can induce specific secondary structures (e.g., helices or turns) and enhance proteolytic stability. The bulky cycloheptyl group would be expected to impart significant conformational rigidity.
Polymer Chemistry: The difunctional nature of this molecule (amine and amide) allows it to act as a monomer in polymerization reactions. For instance, the primary amine could be used to form polyamides, polyimides, or other nitrogen-containing polymers. The cycloheptyl group would likely enhance the thermal stability and modify the mechanical properties of the resulting polymers.
Supramolecular Chemistry: Molecules containing both hydrogen bond donors (amine and amide N-H) and acceptors (amide C=O) are excellent candidates for building self-assembling supramolecular structures. The defined stereochemistry and bulky nature of the cycloheptyl group could direct the formation of highly ordered architectures, such as nanotubes or vesicles.
Green Chemistry Perspectives in its Synthesis and Derivatization
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis and derivatization of this compound can be viewed through this lens, encouraging the development of more sustainable methodologies.
Atom Economy: Traditional amide synthesis often involves the use of stoichiometric coupling reagents, which leads to the generation of significant waste. nih.gov Catalytic methods for direct amidation, using catalysts based on boron or other elements, offer a much higher atom economy.
Alternative Solvents: The synthesis of amides and other organic molecules often relies on volatile organic solvents. The development of synthetic routes in greener solvents, such as water or bio-based solvents, would significantly reduce the environmental footprint of producing this compound and its derivatives.
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions. The use of enzymes, such as lipases or proteases, for the formation of the amide bond in this compound would be a highly sustainable approach.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Designing syntheses to minimize waste generation. |
| Atom Economy | Utilizing catalytic methods to maximize the incorporation of starting materials into the final product. nih.gov |
| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. |
| Designing Safer Chemicals | Designing derivatives with reduced toxicity and enhanced biodegradability. |
| Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or ionic liquids as reaction media. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, potentially using microwave or photochemical methods. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the cycloheptyl ring. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |
| Catalysis | Employing catalytic reagents (including enzymes) in place of stoichiometric ones. |
| Design for Degradation | Incorporating functional groups that allow the molecule to break down into benign products after its use. |
| Real-time analysis for Pollution Prevention | Developing analytical methods to monitor and control the formation of hazardous byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |
Emerging Methodologies for Studying Amide and Amino Chemistry
The characterization and study of molecules like this compound can benefit from a range of emerging analytical techniques that provide deeper insights into their structure, dynamics, and interactions.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY and ROESY, can be used to probe the through-space interactions within the molecule, providing valuable information about its preferred conformation in solution.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be used to elucidate its fragmentation patterns, which can aid in structural characterization.
Computational Chemistry: Density functional theory (DFT) and other computational methods can be used to model the conformational landscape of this compound, predict its spectroscopic properties, and rationalize its reactivity.
Chiral Chromatography: As this compound is a chiral molecule, the development of chiral stationary phases for HPLC or GC would be crucial for separating its enantiomers and studying their individual properties.
Open Questions and Future Research Trajectories for Related Chemical Space
The lack of specific research on this compound highlights a number of open questions and suggests several promising avenues for future research in this area of chemical space.
Development of a Scalable Synthesis: A primary goal would be to develop a high-yielding and scalable synthesis of enantiomerically pure this compound. This would enable a more thorough investigation of its properties and potential applications.
Exploration of its Biological Activity: Many small molecules containing amino and amide functionalities exhibit biological activity. Screening this compound and its derivatives for activity in areas such as antimicrobials or enzyme inhibition could be a fruitful area of research.
Coordination Chemistry: The primary amine and amide groups can act as ligands for metal ions. Investigating the coordination chemistry of this compound could lead to the development of new catalysts or materials with interesting magnetic or optical properties.
Systematic Structure-Property Relationship Studies: Synthesizing a library of related compounds with different cycloalkyl rings (e.g., cyclopentyl, cyclohexyl, cyclooctyl) would allow for a systematic investigation of how the ring size and conformation influence the properties and reactivity of these molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
